1-Boc-4-ethoxycarbonyl piperazine

Vue d'ensemble

Description

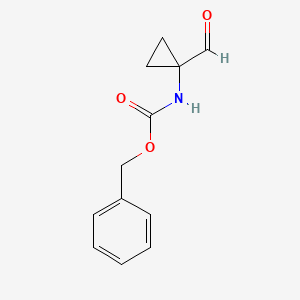

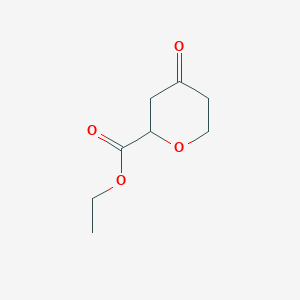

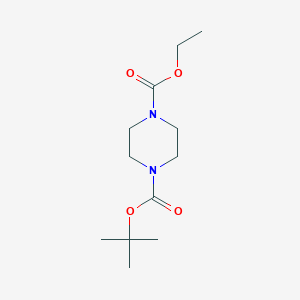

1-Boc-4-ethoxycarbonyl piperazine is an organic compound with the molecular formula C12H22N2O4 . It is also known by other names such as 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate and 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of this compound is 258.31 g/mol . The InChI string representation of its structure isInChI=1S/C12H22N2O4/c1-5-17-10 (15)13-6-8-14 (9-7-13)11 (16)18-12 (2,3)4/h5-9H2,1-4H3 . Chemical Reactions Analysis

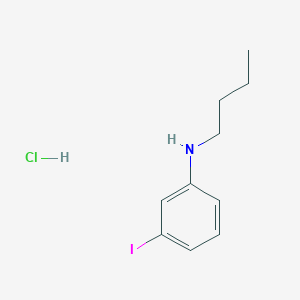

1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . It can also cross-couple with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.31 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass is 258.15795719 g/mol .Applications De Recherche Scientifique

Synthesis and Characterization of N-Boc Piperazine Derivatives N-Boc piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized through FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. These compounds demonstrated moderate antibacterial and antifungal activities against several microorganisms, showcasing their potential in developing new antimicrobial agents (Kulkarni et al., 2016).

Crystal Structure Analysis The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, was analyzed. The study highlighted the molecule's conformation, providing insights into its structural properties, which are critical for understanding its interactions and reactivity in various chemical contexts (Faizi et al., 2016).

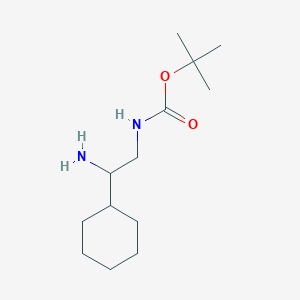

Development of Novel Dendrimers A study reported the synthesis of novel dendrimers incorporating piperidine motifs, with 1-Boc-piperazine serving as a central building block. These dendrimers demonstrated the ability to self-assemble into spherical nano-aggregates, indicating their potential for applications in nanotechnology and materials science (Sacalis et al., 2019).

Peptide Derivatization for Enhanced Mass Spectrometry Analysis Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, significantly enhancing their ionization efficiency in mass spectrometry analysis. This application is crucial for improving the sensitivity and accuracy of proteomic studies (Qiao et al., 2011).

Flame Retardant Applications The thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives were studied, indicating the potential of these compounds as flame retardants. This research contributes to the development of safer and more effective fire-resistant materials (Nguyen et al., 2014).

Mécanisme D'action

Target of Action

Piperazine compounds, in general, are known to interact with the γ-aminobutyric acid (gaba) receptor .

Mode of Action

Piperazine compounds are generally known to exert their effects by acting as agonists at the inhibitory GABA receptor, leading to paralysis of parasites .

Biochemical Pathways

The activation of the gaba receptor by piperazine compounds can lead to hyperpolarization and inhibition of the nervous system .

Result of Action

The activation of the gaba receptor by piperazine compounds can lead to the paralysis of parasites .

Safety and Hazards

When handling 1-Boc-4-ethoxycarbonyl piperazine, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Analyse Biochimique

Biochemical Properties

1-Boc-4-ethoxycarbonyl piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, even after it has been degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage or organ dysfunction .

Propriétés

IUPAC Name |

4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOGYJOCBHEODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725052 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219509-82-7 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.